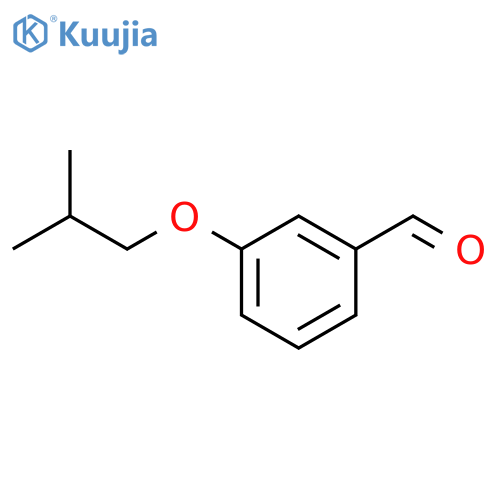

Cas no 67698-69-5 (3-(2-methylpropoxy)benzaldehyde)

67698-69-5 structure

商品名:3-(2-methylpropoxy)benzaldehyde

3-(2-methylpropoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(2-methylpropoxy)benzaldehyde

- 3-Isobutoxybenzaldehyde

- 3-Isobutoxy-benzaldehyd

- 3-isobutoxybenzaldehyde(SALTDATA: FREE)

- BB_NC-2437

- 3-Isobutoxybenzaldehyde, AldrichCPR

- A9062

- FT-0705103

- EN300-92249

- KYAHWUCUKPTNKW-UHFFFAOYSA-N

- 3-isobutoxy-benzaldehyde

- CS-0374167

- 67698-69-5

- SCHEMBL272554

- Z53836054

- BB 0242997

- MFCD01993681

- DTXSID20374775

- VS-03938

- AKOS000186621

- DA-03711

- BBL013685

- STK346826

-

- MDL: MFCD01993681

- インチ: InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3

- InChIKey: KYAHWUCUKPTNKW-UHFFFAOYSA-N

- ほほえんだ: CC(C)COC1=CC=CC(=C1)C=O

計算された属性

- せいみつぶんしりょう: 178.09900

- どういたいしつりょう: 178.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.30000

- LogP: 2.53390

3-(2-methylpropoxy)benzaldehyde セキュリティ情報

3-(2-methylpropoxy)benzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3-(2-methylpropoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB219016-5 g |

3-Isobutoxybenzaldehyde, 95%; . |

67698-69-5 | 95% | 5g |

€365.50 | 2023-01-27 | |

| Enamine | EN300-92249-1g |

3-(2-methylpropoxy)benzaldehyde |

67698-69-5 | 95% | 1g |

$102.0 | 2023-09-01 | |

| Enamine | EN300-92249-0.5g |

3-(2-methylpropoxy)benzaldehyde |

67698-69-5 | 95.0% | 0.5g |

$54.0 | 2025-02-21 | |

| Enamine | EN300-92249-2.5g |

3-(2-methylpropoxy)benzaldehyde |

67698-69-5 | 95.0% | 2.5g |

$150.0 | 2025-02-21 | |

| TRC | B448785-50mg |

3-Isobutoxybenzaldehyde |

67698-69-5 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Fluorochem | 014199-1g |

3-iso-Butoxybenzaldehyde |

67698-69-5 | 95% | 1g |

£88.00 | 2022-03-01 | |

| Fluorochem | 014199-5g |

3-iso-Butoxybenzaldehyde |

67698-69-5 | 95% | 5g |

£257.00 | 2022-03-01 | |

| Chemenu | CM113313-10g |

3-isobutoxybenzaldehyde |

67698-69-5 | 95% | 10g |

$*** | 2023-05-29 | |

| abcr | AB219016-100 mg |

3-Isobutoxybenzaldehyde; 95% |

67698-69-5 | 100MG |

€104.30 | 2022-03-25 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1731-5G |

3-(2-methylpropoxy)benzaldehyde |

67698-69-5 | 95% | 5g |

¥ 1,709.00 | 2023-04-06 |

3-(2-methylpropoxy)benzaldehyde 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

67698-69-5 (3-(2-methylpropoxy)benzaldehyde) 関連製品

- 5736-85-6(4-Propoxybenzaldehyde)

- 18962-07-7(4-(2-methylpropoxy)benzaldehyde)

- 66488-79-7(3-methoxy-4-(2-methylpropoxy)benzaldehyde)

- 57724-26-2(4-methoxy-3-(2-methylpropoxy)benzaldehyde)

- 93567-91-0(3-ethoxy-4-isobutoxybenzaldehyde)

- 67698-61-7(3-Propoxybenzaldehyde)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67698-69-5)3-(2-methylpropoxy)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):333.0